Diethyl (Boc-amino)malonate

Description

Significance and Role in Organic Synthesis and Pharmaceutical Research

The strategic importance of Diethyl (Boc-amino)malonate stems from its application in the precise construction of complex organic molecules. chemimpex.com It serves as a fundamental component in the synthesis of a wide array of compounds, from specialized amino acids to intricate pharmaceutical agents. chemimpex.comevitachem.com

As a versatile building block, this compound allows chemists to introduce amino functionalities into molecular structures with a high degree of control. chemimpex.com The Boc group can be easily removed under acidic conditions, revealing a primary amine that can participate in further reactions. smolecule.com This controlled reactivity is crucial for the multi-step synthesis of complex target molecules, including arylglycines, which are themselves building blocks for more complex therapeutic compounds. evitachem.comresearchgate.net The malonate portion of the molecule can undergo various transformations, such as alkylation and condensation reactions, further adding to its synthetic utility. smolecule.com

This compound is a key intermediate in the synthesis of numerous bioactive compounds, including pharmaceuticals and agrochemicals. chemimpex.com Its structure is integral to the creation of modified amino acids and peptides. chemimpex.comevitachem.com Researchers utilize this compound to modify drug candidates, aiming to enhance properties like bioavailability and stability, which are critical in the development of effective medicines. chemimpex.com For instance, it has been employed in the synthesis of macrocyclic peptides with potential biological activity.

In the field of drug discovery, the generation of chemical libraries containing a diverse range of compounds is essential for high-throughput screening. chemimpex.com this compound is highly valued for its efficiency in creating these libraries. chemimpex.com Its favorable properties, such as good solubility and ease of handling, make it a preferred reagent for chemists aiming to synthesize a large number of structurally varied molecules for biological testing. chemimpex.com

Historical Context and Evolution of its Applications

The use of malonic esters in organic synthesis has a long history, with diethyl malonate itself being a classical reagent for forming carbon-carbon bonds. The introduction of the Boc-protected amino group to the malonate structure represented a significant advancement, providing a stable and versatile precursor for amino acid synthesis. Initially, its applications were primarily in academic research for the synthesis of novel amino acids and peptides. Over time, as the demand for more complex and specific pharmaceutical agents grew, the applications of this compound expanded into industrial pharmaceutical development. Its role has evolved from a simple building block to a critical component in the synthesis of sophisticated drug molecules.

Academic Research Perspectives and Theoretical Frameworks

From an academic standpoint, research involving this compound often focuses on developing new synthetic methodologies. For example, studies have explored its use as an electrophilic glycine (B1666218) equivalent, reacting with organometallic reagents to produce substituted N-Boc-aminomalonates, which can then be hydrolyzed to form arylglycines. researchgate.net Theoretical studies, including density functional theory (DFT) calculations, have been used to understand the mechanisms of reactions involving malonates, such as the Michael addition, providing insights into the rate-determining steps of these catalytic cycles. researchgate.net These theoretical frameworks help in optimizing reaction conditions and designing more efficient synthetic routes.

Overview of Research Methodologies Employed

The synthesis of compounds using this compound typically involves a series of well-established organic reactions. A common starting point is the alkylation of diethyl malonate, followed by functional group transformations to introduce the Boc-protected amino group. thieme-connect.comresearchgate.net Purification of the resulting products is often achieved using techniques like column chromatography. smolecule.com

The primary reactions involving this compound include:

Deprotection: The Boc group is typically removed under acidic conditions to liberate the free amine for subsequent reactions. smolecule.com

Alkylation: The malonate component can be deprotonated and reacted with alkyl halides to introduce new carbon-carbon bonds. smolecule.com

Condensation Reactions: It can react with aldehydes or ketones in Claisen condensation reactions to form β-keto esters. smolecule.com

Peptide Coupling: The deprotected amine can be coupled with carboxylic acids to form peptide bonds, a fundamental reaction in peptide synthesis. chemimpex.com

Analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry are routinely used to characterize the intermediates and final products of these reactions. nih.gov

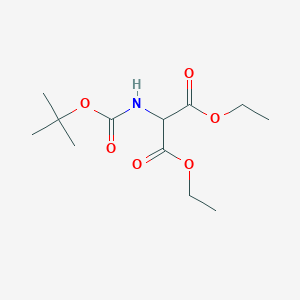

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

diethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO6/c1-6-17-9(14)8(10(15)18-7-2)13-11(16)19-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRLHEXGRUWQLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30145534 | |

| Record name | Diethyl 2-((tert-butoxycarbonyl)amino)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102831-44-7 | |

| Record name | Diethyl 2-((tert-butoxycarbonyl)amino)malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102831447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl 2-((tert-butoxycarbonyl)amino)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (Boc-amino)malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL 2-((TERT-BUTOXYCARBONYL)AMINO)MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V4Q8E9WWJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Methodologies for Diethyl Boc Amino Malonate

Protection Strategies of Amino Groups in Malonate Derivatives

The protection of the amino group in malonate derivatives is a critical step to prevent unwanted side reactions during subsequent synthetic transformations. biosynth.com Various protecting groups are available, each with its own set of conditions for introduction and removal. biosynth.com

Use of Boc (tert-Butyloxycarbonyl) Protecting Group

The tert-Butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis. wikipedia.org It is favored for its stability under a range of reaction conditions and the relative ease of its removal under mild acidic conditions. wikipedia.org The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). wikipedia.org This reaction converts the amine into a carbamate, which is generally unreactive towards most bases and nucleophiles. wikipedia.orgchemistrysteps.com This stability allows for selective modifications at other parts of the molecule. wikipedia.org

The primary advantage of the Boc group lies in its acid-labile nature. wikipedia.org It can be cleaved using moderately strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or with hydrogen chloride (HCl) in methanol (B129727). wikipedia.orgwikipedia.org This deprotection strategy is orthogonal to other protecting groups like Fmoc, which is base-labile. organic-chemistry.orgmasterorganicchemistry.com

Comparison with Other Protecting Group Strategies (e.g., Cbz, Fmoc)

While the Boc group is highly effective, other protecting groups such as the Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups are also frequently used in peptide synthesis and other organic transformations. masterorganicchemistry.comresearchgate.net The choice between these protecting groups often depends on the specific requirements of the synthetic route, including the stability of the substrate to acidic or basic conditions. americanpeptidesociety.org

Here is a comparison of these common protecting groups:

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Mild acid (e.g., TFA, HCl) wikipedia.orgwikipedia.org | Stable to base and nucleophiles wikipedia.org |

| Carboxybenzyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂/Pd-C) masterorganicchemistry.com | Stable to acidic and basic conditions chemistrysteps.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine (B6355638) in DMF) americanpeptidesociety.orgtotal-synthesis.com | Stable to acid total-synthesis.com |

The orthogonality of these protecting groups is a key consideration in complex syntheses. For instance, the acid-labile Boc group can be used in conjunction with the base-labile Fmoc group, allowing for selective deprotection of different amino groups within the same molecule. biosynth.comresearchgate.net The Cbz group, removable by hydrogenation, offers another layer of orthogonality. masterorganicchemistry.com

Synthesis from Diethyl Aminomalonate Hydrochloride

A common and practical starting material for the synthesis of Diethyl (Boc-amino)malonate is Diethyl aminomalonate hydrochloride. orgsyn.orgchemicalbook.com This salt is generally more stable than the free amine. orgsyn.org

Reaction with Di-tert-butyl Dicarbonate (Boc₂O)

The standard method for introducing the Boc protecting group onto diethyl aminomalonate involves its reaction with di-tert-butyl dicarbonate (Boc₂O). wikipedia.orgrsc.org In this reaction, the nucleophilic amino group of diethyl aminomalonate attacks one of the carbonyl carbons of Boc₂O. chemistrysteps.com This leads to the formation of a tetrahedral intermediate which then collapses, eliminating tert-butoxide and carbon dioxide to form the stable N-Boc protected product. chemistrysteps.com

H₂N-CH(CO₂Et)₂·HCl + (Boc)₂O → Boc-NH-CH(CO₂Et)₂

This reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt and to facilitate the reaction. wikipedia.org

Role of Bases and Solvents in Reaction Efficiency

The choice of base and solvent plays a significant role in the efficiency of the Boc protection reaction. The base is required to deprotonate the ammonium (B1175870) salt of diethyl aminomalonate hydrochloride, generating the free amine which is the active nucleophile. wikipedia.org Common bases used for this purpose include sodium bicarbonate, sodium hydroxide, triethylamine (B128534) (TEA), and 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgwikipedia.org

The selection of the solvent system is also critical. The reaction can be performed under aqueous conditions or in organic solvents. wikipedia.org A biphasic system of chloroform (B151607) and aqueous sodium bicarbonate has been used, as well as a mixture of dioxane and water with a base like NaOH or NaHCO₃. wikipedia.org In some cases, for more nucleophilic amines, the reaction can proceed directly in methanol without an additional base. The use of acetonitrile (B52724) with DMAP as a base is another effective method. wikipedia.org The efficiency of the reaction is influenced by factors such as the solubility of the reactants and the ability of the solvent to facilitate the interaction between the amine and Boc₂O.

Recent studies have explored various conditions to optimize the synthesis. For example, a combination of potassium tert-butoxide as the base in tetrahydrofuran (B95107) (THF) has been shown to be effective for related transformations. rsc.org The presence of water in THF can act as a source of hydroxide, influencing the reaction outcome. rsc.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of synthesizing this compound and its subsequent derivatives to maximize yields and purity. In the synthesis of arylglycines, for instance, diethyl N-Boc-iminomalonate is utilized as a stable and highly reactive electrophilic glycine (B1666218) equivalent that reacts with organomagnesium compounds. organic-chemistry.orgresearchgate.netthieme-connect.com Research has shown that using 1.1 equivalents of the iminomalonate is optimal for driving the Grignard reaction to completion. thieme-connect.com Employing a larger excess can lead to complications in the purification process. thieme-connect.com This methodology has proven effective for producing substituted aryl N-Boc-aminomalonates, which can then be hydrolyzed to yield the desired arylglycines. organic-chemistry.orgresearchgate.netthieme-connect.com

The stability and high reactivity of diethyl N-Boc-iminomalonate, coupled with the commercial availability of starting materials and mild deprotection conditions, present a significant advantage for this synthetic route. organic-chemistry.org The process generally involves the reaction of N-Boc-triphenyliminophosphorane with diethyl mesoxalate to form the diethyl N-Boc-iminomalonate, which is then reacted with various organomagnesium compounds. organic-chemistry.org

Table 1: Optimization of Grignard Reaction for Arylglycine Synthesis

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Reactant Ratio | 1.1 equivalents of diethyl N-Boc-iminomalonate | Drives reaction to completion | thieme-connect.com |

| Excess Reagent | >1.1 equivalents of diethyl N-Boc-iminomalonate | Troublesome purification | thieme-connect.com |

| Reactant Stability | Diethyl N-Boc-iminomalonate is stable | Allows for controlled reactions | organic-chemistry.orgresearchgate.net |

| Reactant Reactivity | Diethyl N-Boc-iminomalonate is highly reactive | Efficient formation of adducts | organic-chemistry.orgresearchgate.netorganic-chemistry.org |

Alternative Synthetic Routes to Boc-aminomalonate Derivatives

While the direct synthesis of this compound is common, several alternative routes provide access to a variety of its derivatives, enabling the synthesis of complex amino acids.

Utilizing Diethyl N-Boc-iminomalonate as a Glycine Equivalent

Diethyl N-Boc-iminomalonate serves as a potent electrophilic glycine equivalent, reacting with a range of nucleophiles to form substituted N-Boc-aminomalonates. organic-chemistry.orgresearchgate.netorganic-chemistry.org This approach is particularly valuable for the synthesis of arylglycines. organic-chemistry.orgresearchgate.netthieme-connect.com The iminomalonate can be prepared on a multi-gram scale and reacts efficiently with organomagnesium compounds, generated from aryl and heteroaryl iodides, to produce the corresponding adducts. organic-chemistry.org Subsequent hydrolysis under mild conditions yields the final arylglycine products. organic-chemistry.orgorganic-chemistry.org This method's versatility allows for the introduction of various aryl and heteroaryl substituents. researchgate.net

Michael-type Addition Reactions for β3-Amino Acid Synthesis

A general and straightforward procedure for preparing racemic β³-amino acids involves a base-catalyzed Michael-type addition. organic-chemistry.orgresearchgate.netorganic-chemistry.org In this reaction, sodium diethyl malonate adds to N-Boc-α-amidoalkyl-p-tolyl sulfones in tetrahydrofuran. organic-chemistry.orgresearchgate.netorganic-chemistry.org The resulting adducts are then hydrolyzed, typically with refluxing 6 M aqueous hydrochloric acid, to afford β³-amino acid hydrochlorides in high yields and excellent purity. organic-chemistry.orgresearchgate.netorganic-chemistry.org This method is scalable and provides a reliable route to this important class of amino acids. researchgate.net The Michael addition, a conjugate addition of an enolate to an electrophilic alkene, is a fundamental carbon-carbon bond-forming reaction. masterorganicchemistry.com

Synthesis of α,α-Disubstituted Malonates via Electrophilic Glycine Equivalents

The synthesis of α,α-disubstituted malonates is a key strategy for producing unnatural amino acids with quaternary α-carbons. rsc.orgresearchgate.net One approach utilizes diethyl mesoxalate (DEMO), a highly electrophilic compound. rsc.org The reaction of DEMO with an acid amide, which acts as a masked amino group, followed by dehydration, forms an N-acylimine. rsc.org This intermediate can then react with a second nucleophile, such as pyrroles and indoles, to yield α,α-disubstituted malonates. rsc.org Subsequent hydrolysis and decarboxylation lead to the formation of N-protected unnatural amino acids. rsc.org This method offers a facile route to tetrafunctionalized methanes and complex amino acid derivatives. rsc.org

Another established method involves the alkylation of diethyl acetamidomalonate, which is a widely used starting point for accessing unnatural amino acids. iris-biotech.de

Table 2: Key Alternative Synthetic Routes

| Method | Key Reagent/Intermediate | Product Type | Reference |

|---|---|---|---|

| Electrophilic Glycine Equivalent | Diethyl N-Boc-iminomalonate | α-Aryl N-Boc-aminomalonates | organic-chemistry.orgresearchgate.netorganic-chemistry.org |

| Michael Addition | Sodium diethyl malonate & N-Boc-α-amidoalkyl-p-tolyl sulfones | β³-Amino acids | organic-chemistry.orgresearchgate.netorganic-chemistry.org |

| Electrophilic Glycine Equivalent | Diethyl mesoxalate (DEMO) | α,α-Disubstituted malonates | rsc.org |

| Alkylation | Diethyl acetamidomalonate | α,α-Disubstituted amino acids | iris-biotech.de |

Green Chemistry Approaches in this compound Synthesis

While specific research on green chemistry approaches for the synthesis of this compound is not extensively detailed in the provided search results, general principles of green chemistry are being applied to related synthetic transformations. For instance, the development of one-pot synthesis methods and the exploration of reactions with reduced environmental impact are areas of active research. vulcanchem.com The use of microwave-assisted, solvent- and catalyst-free conditions for the decarboxylation of malonic acid derivatives is one such example of a greener approach in a related field. scirp.org The pursuit of aqueous reaction conditions and the use of recyclable catalysts in amino acid synthesis also align with the goals of green chemistry. organic-chemistry.orgorganic-chemistry.org These trends suggest a move towards more sustainable synthetic practices that could be applicable to the production of this compound and its derivatives.

Advanced Synthetic Applications in Organic Chemistry

Diethyl (Boc-amino)malonate as a Precursor for Amino Acids and Peptides

The application of this compound as a precursor is fundamental to the synthesis of both natural and unnatural amino acids. The Boc protecting group offers stability and controlled reactivity, making it an excellent choice for multi-step synthetic sequences, including peptide synthesis and the development of novel bioactive compounds. quora.com

This compound is instrumental in preparing protected amino acids essential for peptide synthesis. quora.com The tert-butoxycarbonyl (Boc) group is a widely used amino-protecting group, particularly in solid-phase peptide synthesis (SPPS). researchgate.netiaea.org One of the primary advantages of the Boc group is its stability under various coupling conditions and its facile removal under mild acidic conditions, typically with trifluoroacetic acid (TFA). quora.com This selective deprotection allows for the sequential addition of amino acids to a growing peptide chain. iaea.org The use of Boc-protected amino acids, derived from precursors like this compound, is a cornerstone of established peptide synthesis methodologies. iaea.orgquora.com

The synthesis of unnatural α-amino acids has become increasingly important in medicinal chemistry and drug development. This compound provides a robust platform for creating these novel structures, which are integral to designing peptidomimetics, therapeutic peptides, and other complex molecular architectures. quora.com The malonic ester component allows for the introduction of diverse side chains, leading to a vast library of accessible amino acid derivatives.

A significant application of this scaffold is the synthesis of arylglycines, a class of non-proteinogenic α-amino acids. A highly effective method involves the reaction of diethyl N-Boc-iminomalonate, a stable and reactive electrophilic glycine (B1666218) equivalent derived from this compound, with organomagnesium compounds (Grignard reagents). This reaction proceeds rapidly at low temperatures to afford substituted aryl N-Boc-aminomalonates. Subsequent hydrolysis and decarboxylation yield the target arylglycines. This route is advantageous due to the stability of the imine, the commercial availability of starting materials, and the mild deprotection conditions required.

Table 1: Synthesis of Arylglycine Derivatives via Grignard Reaction with Diethyl N-Boc-iminomalonate

| Entry | Aryl/Heteroaryl Group (from Grignard Reagent) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Phenyl | N-Boc-α-(phenyl)glycine | 81 | |

| 2 | 4-Methoxyphenyl | N-Boc-α-(4-methoxyphenyl)glycine | 85 | |

| 3 | 2-Thienyl | N-Boc-α-(2-thienyl)glycine | 79 | |

| 4 | 3-Thienyl | N-Boc-α-(3-thienyl)glycine | 82 | |

| 5 | 2-Furyl | N-Boc-α-(2-furyl)glycine | 75 |

The synthesis of α-amino acids containing heteroaromatic rings is of great interest due to their potential biological activities. The reaction of diethyl N-Boc-iminomalonate with heteroaryl organomagnesium or organolithium reagents provides a direct route to these valuable compounds. For instance, this method has been successfully used to prepare novel α-amino acids that incorporate a 1-hydroxypyrazole ring, demonstrating the versatility of this electrophilic glycine equivalent in constructing complex heterocyclic amino acids.

A direct, documented synthesis of racemic 2-amino-3-[(5-ethoxycarbonyl)imidazo[2,1-b]thiazol-6-yl]propanoic acid specifically from this compound was not prominently featured in the surveyed scientific literature. However, the synthesis of related imidazo-fused heterocyclic systems has been achieved using malonate derivatives. For example, the cyclization of 2-bromo-5-amino-1,3,4-thiadiazole with α-malonic acid diethyl ether has been shown to produce imidazo[2,1-b] quora.comthiadiazoles, illustrating the utility of malonates in building such fused ring systems.

The development of methods for the chiral synthesis of amino acids is crucial, as the biological activity of these molecules is often dependent on their stereochemistry. This compound and its derivatives are key substrates in stereoselective transformations. One advanced strategy involves the asymmetric decarboxylative protonation of aminomalonic acids, which can be prepared from malonate-based precursors. This process, catalyzed by chiral phosphoric acids, allows for the synthesis of amino acids of a specific configuration, with tolerance for a wide variety of primary and secondary alkyl groups. Furthermore, asymmetric Michael reactions, where diethyl malonate adds to an α,β-unsaturated aldehyde catalyzed by chiral aminocarboxylates or other chiral catalysts, represent another pathway to introduce chirality and produce enantiomerically enriched adducts that can be further transformed into chiral amino acid derivatives.

Synthesis of Unnatural Alpha-Amino Acid Derivatives

Diversification of Chemical Structures via Derivatization

The true synthetic power of this compound lies in its capacity for derivatization, enabling the introduction of a vast array of functional groups and the construction of diverse molecular skeletons. Alkylation and decarboxylation are the two most fundamental transformations that underpin its utility.

The hydrogen atom on the α-carbon of this compound is acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups. libretexts.org This acidity allows for easy deprotonation by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. libretexts.org This enolate is a potent nucleophile that readily participates in SN2 reactions with various electrophiles, most commonly alkyl halides. libretexts.orgpressbooks.pub

This alkylation step is the cornerstone of the amidomalonate synthesis of α-amino acids. libretexts.org By choosing an appropriate alkyl halide, virtually any proteinogenic or non-proteinogenic amino acid side chain can be introduced. The reaction is subject to the typical constraints of SN2 reactions, favoring primary and methyl halides over secondary halides, while tertiary, aryl, and vinylic halides are generally unreactive. libretexts.org

| Alkylating Agent (R-X) | Reagent Name | Resulting α-Substituent (R) | Final Amino Acid (after hydrolysis/decarboxylation) |

|---|---|---|---|

| CH3I | Iodomethane | -CH3 | Alanine |

| CH3CH2Br | Bromoethane | -CH2CH3 | α-Aminobutyric acid |

| (CH3)2CHCH2Cl | 1-Chloro-2-methylpropane | -CH2CH(CH3)2 | Leucine |

| C6H5CH2Cl | Benzyl chloride | -CH2C6H5 | Phenylalanine |

| CH2=CHCH2Br | Allyl bromide | -CH2CH=CH2 | Allylglycine |

Following alkylation, the resulting substituted malonic ester is typically converted into the final α-amino acid derivative through a decarboxylation process. This transformation is crucial as it removes one of the carboxyl groups, generating the characteristic structure of an α-amino acid. masterorganicchemistry.com

There are two primary pathways for this conversion:

Hydrolysis and Thermal Decarboxylation: The most traditional method involves the hydrolysis of both ethyl ester groups using either acidic (e.g., aqueous HCl) or basic (e.g., aqueous NaOH) conditions, followed by acidification. This yields a substituted N-Boc-aminomalonic acid. This intermediate, being a β-dicarboxylic acid (relative to the Boc-protected amine), is thermally unstable and readily loses one molecule of carbon dioxide upon heating to produce the desired Boc-protected α-amino acid. masterorganicchemistry.com It is important to note that the strong acidic conditions often used for hydrolysis can simultaneously cleave the acid-labile Boc protecting group, directly yielding the amino acid hydrochloride salt. total-synthesis.com

Krapcho Dealkoxycarbonylation: A milder and often more selective method is the Krapcho decarboxylation. wikipedia.org This reaction involves heating the substituted malonate ester in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), in the presence of a salt, typically sodium chloride or lithium chloride. organic-chemistry.org The mechanism proceeds via nucleophilic attack of the halide ion on the ethyl group of one of the esters in an SN2 fashion, followed by the loss of carbon dioxide. wikipedia.org A key advantage of the Krapcho reaction is that it can often be performed under conditions that leave the second ester group and many protecting groups, including the Boc group, intact. organic-chemistry.org This provides a direct route to α-substituted-N-Boc-α-amino esters, which are versatile intermediates for further synthesis.

These decarboxylation pathways transform the versatile malonate scaffold into valuable chiral building blocks, primarily α-amino acids and their ester derivatives, ready for use in peptide synthesis and the construction of complex natural products. researchgate.net

Multicomponent Coupling Reactions

In the realm of advanced organic synthesis, multicomponent reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecular architectures from simple starting materials in a single synthetic operation. This compound, with its unique structural features, serves as a versatile building block in certain types of these convergent reactions, diverging from the classical Passerini and Ugi reaction pathways where it is not typically employed due to the protected nature of its amino group. Instead, its utility is primarily demonstrated in MCRs that capitalize on the reactivity of its active methylene (B1212753) group.

Research has shown that this compound can participate in one-pot, three-component reactions involving aldehydes and Michael acceptors, such as nitroalkenes. These reactions often proceed through a domino sequence initiated by a Knoevenagel condensation, followed by a Michael addition.

A notable example involves the reaction of this compound, an aldehyde, and a nitroalkene, catalyzed by a suitable base. In this sequence, the active methylene group of this compound first undergoes a Knoevenagel condensation with the aldehyde to form a highly reactive electron-deficient alkene intermediate. This intermediate is then immediately subjected to a conjugate addition (Michael addition) by a nucleophile present in the reaction mixture, or in some cases, a second equivalent of the malonate can act as the Michael donor. This strategy allows for the rapid assembly of densely functionalized molecules that would otherwise require multiple, sequential synthetic steps.

Detailed studies have explored the scope of this transformation with various substrates. For instance, the reaction of this compound with aromatic aldehydes and nitrostyrene (B7858105) derivatives has been investigated. The choice of catalyst and reaction conditions is crucial for the efficient and selective formation of the desired polysubstituted products.

The following table summarizes representative findings from studies on multicomponent reactions involving this compound and its analogs:

| Aldehyde | Michael Acceptor | Catalyst | Solvent | Product Structure | Yield (%) |

| Benzaldehyde | Nitrostyrene | L-proline | CH2Cl2 | Diethyl 2-(Boc-amino)-2-(1-nitro-2-phenylethyl)malonate | 78 |

| 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-2-nitroprop-2-en-1-one | Triethylamine (B128534) | Toluene | Diethyl 2-(Boc-amino)-2-(1-(4-chlorophenyl)-2-nitro-3-oxopropyl)malonate | 85 |

| 4-Methoxybenzaldehyde | Ethyl 2-cyanoacrylate | Piperidine (B6355638) | Ethanol | Diethyl 2-(Boc-amino)-2-(1-cyano-1-ethoxycarbonyl-2-(4-methoxyphenyl)ethyl)malonate | 82 |

| Cyclohexanecarboxaldehyde | 2-Nitropropene | DBU | THF | Diethyl 2-(Boc-amino)-2-(1-cyclohexyl-2-nitropropyl)malonate | 75 |

These multicomponent reactions highlight the utility of this compound as a valuable C2-synthon for the stereocontrolled synthesis of complex acyclic and heterocyclic systems. The products of these reactions, bearing multiple functional groups, are versatile intermediates for the synthesis of non-proteinogenic amino acids, peptidomimetics, and other biologically active molecules. The field continues to be an active area of research, with ongoing efforts to develop new catalytic systems and expand the substrate scope of these powerful transformations.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms in Synthesis and Derivatization

Understanding the reaction pathways involving Diethyl (Boc-amino)malonate allows chemists to control reaction outcomes with greater precision. Key mechanistic aspects include the role of the protecting group, Michael additions, decarboxylation, and alkylation reactions.

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the chemistry of this compound, playing a pivotal role in directing reaction selectivity and enhancing yields. chemimpex.com The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org

One of the primary functions of the Boc group is to render the protected amine stable against most nucleophiles and basic conditions. organic-chemistry.org This stability is crucial for performing reactions on other parts of the molecule, such as the ester groups, without affecting the amino functionality. This allows for an orthogonal protection strategy, where different protecting groups can be removed under different conditions. organic-chemistry.org For instance, the Boc group can be selectively cleaved under mild, anhydrous acidic conditions, often using trifluoroacetic acid (TFA), which generates a volatile tert-butyl cation and carbon dioxide. organic-chemistry.org This ease of removal under specific conditions makes it a valuable tool in multi-step syntheses, particularly in the construction of complex peptides and pharmaceuticals. chemimpex.comgoogle.com The steric bulk of the Boc group can also influence the stereochemical outcome of reactions at adjacent centers.

| Protecting Group | Function | Cleavage Condition | Key Advantages |

| Boc (tert-butyloxycarbonyl) | Protects the primary amine | Mild acidic conditions (e.g., TFA) | Stability to bases and nucleophiles; ease of removal; enhances solubility and stability. chemimpex.comorganic-chemistry.org |

Diethyl malonate, the parent compound of this compound, is a classic nucleophile in Michael addition reactions, a conjugate addition of a carbanion to an α,β-unsaturated carbonyl compound. mdpi.com In the context of related malonate chemistry, the mechanism is often facilitated by a base or an organocatalyst.

In a typical base-catalyzed mechanism, a base abstracts an acidic α-proton from the diethyl malonate to form a stabilized enolate. This enolate then acts as the nucleophile, attacking the β-carbon of the Michael acceptor (e.g., an α,β-unsaturated nitroalkene). organic-chemistry.org

More sophisticated mechanisms are observed with bifunctional organocatalysts, such as those derived from thiourea (B124793). encyclopedia.pubmdpi.com In these systems, a dual activation model is proposed:

Nucleophile Activation : The basic moiety of the catalyst (e.g., a tertiary amine) deprotonates the diethyl malonate, increasing its nucleophilicity. encyclopedia.pubmdpi.com

Electrophile Activation : The acidic part of the catalyst (e.g., the thiourea N-H protons) forms hydrogen bonds with the electrophile (e.g., the nitro group of a nitroalkene). encyclopedia.pubmdpi.com

This dual activation brings the reactants into close proximity within a chiral environment, facilitating the reaction and controlling the stereochemical outcome. encyclopedia.pubmdpi.com Computational studies using Density Functional Theory (DFT) have been employed to explore the conformational flexibility of such catalysts and rationalize the observed enantioselectivity. beilstein-journals.org Another proposed mechanism involves the initial reaction of the catalyst with the electrophile (like β-nitrostyrene) to form a betaine (B1666868) intermediate, which then serves as the true catalytic species. mdpi.com

Derivatives of this compound are often subjected to hydrolysis followed by decarboxylation to yield α-amino acids. rsc.org The malonic ester moiety, upon hydrolysis of both ethyl esters to a malonic acid, becomes susceptible to decarboxylation.

The mechanism of decarboxylation of malonic acids typically proceeds through a cyclic transition state. Heating the malonic acid derivative allows one of the carboxylic acid groups to form a six-membered ring via an intramolecular hydrogen bond with the carbonyl oxygen of the other carboxyl group. This facilitates the cleavage of a C-C bond, releasing carbon dioxide and forming an enol intermediate, which then tautomerizes to the final carboxylic acid product.

Several methods have been developed to promote this transformation under milder conditions:

Krapcho Decarboxylation : This method uses salts like lithium chloride in a wet polar aprotic solvent (like DMSO) to facilitate the decarboxylation of malonate esters, often proceeding via an SN2 mechanism on one of the ester alkyl groups. organic-chemistry.org

Microwave-Assisted Decarboxylation : This technique can achieve decarboxylation under solvent-free and catalyst-free conditions in very short reaction times. scirp.org

Electrochemical Decarboxylation : Anodic oxidation can initiate decarboxylation of a malonic acid monoester to generate a stabilized cation, which can then be trapped by an internal nucleophile. beilstein-journals.org

The reaction of organometallic reagents, such as Grignard reagents (R-MgX), with derivatives of this compound provides a powerful method for C-C bond formation. A key substrate for this transformation is Diethyl N-Boc-iminomalonate, which acts as an electrophilic glycine (B1666218) equivalent. organic-chemistry.orgresearchgate.netorganic-chemistry.org

The mechanism involves the nucleophilic addition of the organometallic reagent to the electrophilic carbon atom of the imine (C=N) double bond. organic-chemistry.org

Formation of the Nucleophile : The organomagnesium compound is typically prepared from an aryl or alkyl halide. organic-chemistry.org

Nucleophilic Attack : The highly nucleophilic carbon of the Grignard reagent attacks the imine carbon of Diethyl N-Boc-iminomalonate. This is a 1,2-addition reaction that breaks the C=N π-bond. organic-chemistry.org

Hydrolysis : The resulting magnesium-nitrogen bond is subsequently hydrolyzed during aqueous workup to yield the final product, a substituted this compound derivative. researchgate.netorganic-chemistry.org

This method is highly efficient for synthesizing various arylglycines and other non-proteinogenic amino acids. organic-chemistry.org

Spectroscopic and Computational Studies for Mechanistic Insights

Modern analytical techniques are indispensable for probing the intricate details of reaction mechanisms. Spectroscopic methods provide real-time observation of reacting species, while computational studies offer a theoretical framework to understand reaction energetics and pathways.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for elucidating reaction pathways involving this compound and its derivatives. It provides detailed structural information on reactants, intermediates, and products.

¹H and ¹³C NMR are routinely used to confirm the identity of synthetic products. rsc.org For instance, in the synthesis of Diethyl α-acetoxy-α-[(tert-butoxycarbonyl)amino]malonate, specific shifts in the ¹H and ¹³C spectra confirm the successful addition of the acetoxy group. rsc.org

Furthermore, NMR is instrumental in studying dynamic processes:

Reaction Monitoring : By acquiring NMR spectra at different time points, the progress of a reaction can be monitored. This allows for the determination of reaction rates and the detection of transient intermediates. mdpi.comresearchgate.net For example, ¹H NMR was used to follow the processes occurring between β-nitrostyrene and diethyl malonate, helping to identify side reactions. mdpi.com

Tautomerism and Isomerism : In derivatives of this compound, NMR can reveal the presence of different tautomers (e.g., keto-enol) and rotational isomers (rotamers), which often arise due to the bulky Boc protecting group. southampton.ac.uk The complex spectra resulting from these dynamic equilibria provide deep insight into the solution-state structure of these molecules. southampton.ac.uk

The table below shows representative NMR data for a derivative, illustrating the level of detail obtained.

| Compound | Technique | Key Chemical Shifts (δ ppm) | Interpretation |

| Diethyl α-acetoxy-α-[(trifluoroacetyl)amino]malonate | ¹³C NMR (CDCl₃) | 169.6 (C=O, acetate), 162.2 (C=O, ester), 156.0 (q, J=39 Hz, C=O, amide), 115.0 (q, J=286 Hz, CF₃), 80.9 (quaternary C), 64.3 (CH₂), 20.5 (CH₃, acetate), 13.7 (CH₃, ethyl) | Confirms the presence of all functional groups and provides information on C-F coupling. rsc.org |

| Diethyl α-acetoxy-α-[(tert-butoxycarbonyl)amino]malonate | ¹H NMR (CDCl₃) | 6.63 (br s, 1H, NH), 4.36–4.23 (m, 4H, OCH₂), 2.19 (s, 3H, OAc), 1.45 (s, 9H, t-Bu), 1.27 (t, 6H, CH₃) | Shows characteristic signals for the Boc group, the acetate, and the two equivalent ethyl ester groups. rsc.org |

Density Functional Theory (DFT) Calculations for Energy Profiles

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the reaction mechanisms involving malonate derivatives. By calculating the energy profiles of proposed reaction pathways, researchers can identify transition states, determine activation barriers, and predict the thermodynamic feasibility of various steps. These computational insights provide a plausible description of the reaction mechanism that can explain experimental observations such as product distribution and stereoselectivity. beilstein-journals.orgresearchgate.net

A notable application of DFT is in the study of organocatalyzed reactions. For instance, in the guanidine-thiourea catalyzed nitro-Michael addition of diethyl malonate to trans-β-nitrostyrene, extensive DFT calculations have been performed to understand the reaction's low enantioselectivity. beilstein-journals.orgnih.gov These studies involve exploring the conformational flexibility of the catalyst, the formation of catalyst-substrate complexes, and the energy barriers of competing transition states leading to different stereoisomers. beilstein-journals.orgnih.govresearchgate.net It is generally proposed that such reactions begin with the deprotonation of the acidic proton of the malonate. nih.gov

The calculations often employ various functionals and basis sets, such as B3PW91/6-31G(d) and B3LYP/6-31G*, sometimes including corrections for solvent effects (using models like PCM) and dispersion forces (DFT-D). beilstein-journals.orgresearchgate.netacs.org The energy profile for the initial proton transfer from diethyl malonate to the guanidine-thiourea catalyst reveals a relatively low activation barrier, indicating a facile deprotonation step. nih.gov Subsequent calculations of the transition states for the C-C bond formation often reveal multiple competing pathways with low activation barriers, which can explain poor selectivity by allowing the reaction to be controlled by the thermodynamic stability of the final products rather than the kinetics of a single favored pathway. beilstein-journals.orgnih.gov

Table 1: Summary of DFT Calculation Methods and Findings for a Guanidine-Thiourea Catalyzed Nitro-Michael Reaction beilstein-journals.orgnih.gov

| Calculation Method | Finding |

|---|---|

| B3PW91/6-31G(d) | Initial calculation of geometries and energies of reactants, intermediates, transition states, and products. |

| DFT-PCM | Inclusion of solvent effects (tetrahydrofuran) to provide a more accurate energy profile in solution. |

| MP2/6-311++G(d,p) | Single-point energy calculations at a higher level of theory to refine the energy barriers. |

| DFT-D | Inclusion of dispersion corrections to better account for non-covalent interactions. |

| IRC (Intrinsic Reaction Coordinate) | Following reaction pathways from transition states to confirm connections to reactants and products. |

These theoretical studies correctly predict that the high conformational flexibility and catalytic activity can lead to thermodynamic control, resulting in low enantiomeric excess. beilstein-journals.org

Catalytic Approaches and Their Mechanistic Implications

Catalysis is central to harnessing the synthetic potential of this compound, enabling a wide range of transformations with high efficiency and control. Both organocatalysis and metal catalysis have been successfully applied.

Organocatalysis in this compound Reactions

Organocatalysis offers a metal-free approach to asymmetric synthesis using chiral small molecules. Bifunctional catalysts, which possess both a Lewis basic site (to deprotonate the malonate) and a Lewis acidic or hydrogen-bond donor site (to activate the electrophile), are particularly effective.

A key example is the Michael addition of diethyl malonate to nitroolefins, such as trans-β-nitrostyrene, catalyzed by chiral thiourea derivatives. beilstein-journals.orgnih.govmdpi.com In one study, a guanidine-thiourea catalyst was used, which activates the malonate through its basic guanidine (B92328) moiety and the nitroalkene through hydrogen bonding with the thiourea group. beilstein-journals.orgnih.gov The mechanism, supported by DFT calculations, involves the formation of a ternary complex between the catalyst, diethyl malonate, and the nitrostyrene (B7858105). beilstein-journals.org The reaction's outcome is highly dependent on the solvent, with polar aprotic solvents like THF generally providing the highest yields. beilstein-journals.orgnih.gov

Table 2: Effect of Solvent on the Guanidine-Thiourea Catalyzed Nitro-Michael Addition nih.gov

| Entry | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Toluene | 2 | 66 |

| 2 | CH₂Cl₂ | 2 | 81 |

| 3 | EtOAc | 2 | 83 |

| 4 | Et₂O | 2 | 42 |

| 5 | EtOH | 2 | 56 |

Other organocatalytic systems, such as those based on bispidines, have also been investigated for the Michael addition of diethyl malonate. mdpi.com The proposed mechanism for these catalysts also involves dual activation, where a secondary nitrogen atom of the bispidine framework activates the electrophile via hydrogen bonding, while another basic site facilitates the deprotonation of the malonate. mdpi.com Furthermore, bifunctional organocatalysts have proven highly effective in asymmetric Mannich-type reactions of malonate derivatives with N-Boc-aldimines, affording β-amino malonates with excellent enantioselectivity (up to 97% ee). thieme-connect.com

Metal-Catalyzed Reactions

Transition metal catalysis provides powerful methods for forming carbon-carbon and carbon-heteroatom bonds with malonate substrates. A variety of metals, including copper, palladium, and nickel, have been employed.

Copper-catalyzed reactions are particularly useful for the α-arylation of diethyl malonate. A general method involves the coupling of aryl iodides with diethyl malonate in the presence of a copper(I) iodide catalyst, a base such as cesium carbonate (Cs₂CO₃), and a ligand like 2-phenylphenol. researchgate.net These conditions are mild and tolerate a wide range of functional groups, making this a synthetically attractive alternative to other methods. researchgate.net

Palladium catalysis is widely used for various transformations. The α-arylation of carbonyl compounds, including malonates, is a well-established process. acs.org The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by substitution of the halide with the malonate enolate, and finally, reductive elimination to yield the α-arylated product and regenerate the Pd(0) catalyst. acs.org Palladium complexes have also been used to catalyze the allylic alkylation of malonates, providing access to more complex structures. rsc.org

Other metals also show significant utility. For instance, nickel(II) salts can catalyze the α-allylation of amino acid esters, demonstrating a preferential reactivity at the enolizable α-carbon over the free nitrogen. organic-chemistry.org Furthermore, this compound itself is a key intermediate in syntheses that can involve subsequent metal-catalyzed steps or coordination. In one example, it is alkylated and later coordinated to an iridium(III) complex to create a dual-functional molecule for bioorthogonal chemistry and metal binding. nih.gov

Table 3: Examples of Metal-Catalyzed Reactions with Malonate Derivatives

| Metal Catalyst | Reaction Type | Substrates | Reference |

|---|---|---|---|

| Copper(I) Iodide | α-Arylation | Diethyl malonate, Aryl iodides | researchgate.net |

| Palladium(0) Complex | Allylic Alkylation | Dimethylmalonate, Allylic acetates | rsc.org |

| Palladium(II) Complex | Cross-Coupling | N-tert-butanesulfinyl iminoacetates, Arylboronic acids | organic-chemistry.org |

| Nickel(II) Complex | α-Allylation | Amino acid esters, Allylic electrophiles | organic-chemistry.org |

Research on Biological and Pharmacological Applications Excluding Dosage/administration

Design and Synthesis of Drug Candidates

Diethyl (Boc-amino)malonate is a versatile intermediate in the synthesis of a wide array of bioactive compounds. chemimpex.com Its utility stems from the presence of a protected amino group and two diethyl ester functionalities, which allow for controlled chemical modifications and the introduction of diverse molecular scaffolds.

Modification of Drug Candidates for Enhanced Bioavailability and Stability

A significant challenge in drug development is optimizing the pharmacokinetic properties of lead compounds. Researchers utilize this compound to modify drug candidates, thereby enhancing their bioavailability and stability. chemimpex.com The introduction of the aminomalonate moiety can alter the physicochemical properties of a molecule, such as its lipophilicity and hydrogen bonding capacity, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile. Chemical modifications are a key strategy to improve the stability of peptides against enzymatic degradation, and the incorporation of non-natural amino acids derived from precursors like this compound can be instrumental in this process.

Precursors for Antifungal Compounds

Exploration in Neurological Research (e.g., GABA derivatives)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its derivatives are of significant interest in neurological research for the treatment of conditions like epilepsy and neuropathic pain. Diethyl malonate and its derivatives are key precursors in the synthesis of GABA analogues. For example, the enantioselective Michael addition of diethyl malonate to nitroalkenes is a common and efficient method for constructing the chiral backbone of β-substituted GABA derivatives. conicet.gov.ar The synthesis of the neurotransmitter itself has been achieved through the alkylation of diethyl cyanomalonate, followed by a series of transformations.

Table 1: Synthesis of GABA Derivatives from Malonate Precursors

| Precursor | Reaction Type | Product | Reference |

|---|---|---|---|

| Diethyl malonate | Michael addition | (R)-Michael adduct | conicet.gov.ar |

Role in Development of Cancer Cell Line Inhibitors

The development of novel anticancer agents is a continuous effort in medicinal chemistry. Research has shown that derivatives of α-aminophosphonates, which are structurally analogous to amino malonates, exhibit significant antitumor activities. A study on novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonates demonstrated their potential as anticancer agents against various human cancer cell lines, including A549 (lung), HeLa (cervical), MCF-7 (breast), and U2OS (osteosarcoma). nih.gov The mechanism of action for some of these compounds involves cell cycle arrest and induction of apoptosis. nih.gov This suggests that this compound can serve as a valuable scaffold for the synthesis of novel compounds with potential as cancer cell line inhibitors.

Strategies for Developing Chemical Libraries for Drug Discovery

The discovery of new drugs is greatly facilitated by the screening of large and diverse collections of chemical compounds, known as chemical libraries. This compound is recognized for its efficiency in generating these diverse libraries, which are crucial for high-throughput screening in the drug discovery process. chemimpex.com Combinatorial chemistry, a set of techniques for creating a large number of compounds in a single process, heavily relies on versatile building blocks like this compound. The generation of such libraries allows for the rapid exploration of chemical space to identify novel molecules with desired biological activities.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to the process of drug design and optimization. SAR analyses aim to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound and observing the effects on its potency and selectivity, medicinal chemists can identify the key pharmacophoric features required for activity.

For derivatives of this compound, SAR studies would involve the synthesis of a series of analogues with variations in the substituents on the amino group and modifications of the ester functionalities. These studies help in identifying which molecular features are crucial for the desired biological effect and guide the design of more potent and selective drug candidates. For example, in the development of novel chalcone (B49325) malonate derivatives with antibacterial and antiviral activities, SAR studies were crucial in identifying the most potent compounds. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Gamma-aminobutyric acid (GABA) | |

| Diethyl malonate | |

| Diethyl cyanomalonate | |

| α-aminophosphonates | |

| Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonates | |

| Chalcone malonate derivatives |

Influence of Substituents on Biological Activity

The biological activity of molecules derived from this compound is significantly influenced by the nature of the substituents introduced at its various reactive sites. While direct structure-activity relationship (SAR) studies on a series of this compound derivatives are not extensively documented in publicly available literature, the principles of medicinal chemistry allow for well-founded inferences. The core structure of this compound offers several points for modification, primarily at the amino group (after deprotection of the Boc group) and the two ester functionalities.

The introduction of different acyl groups to the amino function, for instance, can dramatically alter the pharmacological profile of the resulting molecule. The nature of these acyl substituents—their size, lipophilicity, and electronic properties—can govern interactions with biological targets. For example, attaching aromatic or heterocyclic ring systems can introduce potential for π-π stacking or hydrogen bonding interactions with protein targets.

Similarly, modifications of the diethyl ester groups can modulate the pharmacokinetic properties of the derivative compounds. Hydrolysis of the esters to carboxylic acids can increase water solubility and introduce sites for salt formation, which may be crucial for biological activity or formulation. Conversely, conversion to amides or other ester variants can alter the molecule's ability to cross cell membranes.

A key aspect of SAR studies involves the systematic variation of substituents to optimize for a desired biological effect. For instance, in the development of enzyme inhibitors, different substituents might be explored to enhance binding affinity to the active site. The general principle is that even subtle changes in the chemical structure can lead to significant differences in biological activity.

Table 1: Postulated Influence of Substituent Variations on Biological Activity of this compound Derivatives

| Modification Site | Type of Substituent | Potential Impact on Biological Activity |

| Amino Group (post-Boc deprotection) | Aromatic/Heterocyclic Acyl Groups | Introduction of specific interactions with biological targets (e.g., π-stacking, hydrogen bonding), potentially leading to enhanced potency or selectivity. |

| Amino Group (post-Boc deprotection) | Aliphatic Acyl Groups | Modulation of lipophilicity, which can affect cell permeability and target engagement. |

| Diethyl Ester Groups | Hydrolysis to Carboxylic Acids | Increased hydrophilicity, potential for salt formation, and introduction of new hydrogen bonding interactions. |

| Diethyl Ester Groups | Conversion to Amides | Altered solubility and membrane permeability; potential for additional hydrogen bonding. |

Conformational Analysis and Biological Efficacy

The stereochemistry of derivatives is a crucial factor in their biological efficacy. nih.govnih.govresearchgate.netmalariaworld.org Chiral natural products are typically biosynthesized as single enantiomers, and their biological activity is often highly dependent on their specific stereochemical configuration. nih.govresearchgate.netmalariaworld.org This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with different stereoisomers of a drug molecule. Even minor changes in stereochemistry can have a profound impact on a compound's biological activity. researchgate.net

Molecular modeling techniques can be employed to predict the preferred conformations of this compound derivatives and to understand how these conformations might interact with the binding sites of proteins. researchgate.netmalariaworld.org Such analyses can shed light on the structural and stereochemical requirements for efficient binding and subsequent biological activity. nih.govresearchgate.netmalariaworld.org For instance, a particular conformation might present the necessary functional groups in the correct spatial orientation to maximize interactions with a target protein, leading to higher efficacy. Conversely, an alternative conformation might result in steric clashes or a misalignment of key interacting groups, leading to reduced or no activity.

Table 2: Relationship Between Molecular Conformation and Biological Efficacy

| Conformational Feature | Influence on Biological Efficacy |

| Rotational Restriction by Boc Group | Can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity. |

| Stereochemistry | Different enantiomers or diastereomers can exhibit vastly different biological activities due to specific interactions with chiral biological targets. |

| Overall Molecular Shape | Determines the complementarity of the molecule to the binding site of its target, influencing binding strength and selectivity. |

Applications in Proteomics Research

Proteomics, the large-scale study of proteins, often employs chemical tools to investigate protein function, interactions, and localization. This compound serves as a valuable precursor for the synthesis of chemical probes used in proteomics research. scbt.com Its structure allows for the introduction of reporter tags, such as biotin (B1667282) or fluorescent dyes, as well as reactive groups for covalent modification of proteins.

One of the key applications is in the development of activity-based probes (ABPs). These probes are designed to covalently label a specific class of enzymes, often by mimicking the enzyme's natural substrate. The malonate backbone of this compound can be elaborated to include a "warhead" that reacts with a nucleophilic residue in the active site of the target enzyme. The Boc-protected amino group provides a handle for the subsequent attachment of a reporter tag after deprotection.

Furthermore, this compound can be utilized in the synthesis of labeled amino acid analogues for metabolic labeling experiments in proteomics. nih.gov In techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), cells are grown in media containing "heavy" isotope-labeled amino acids. By incorporating derivatives synthesized from isotopically labeled this compound, researchers can differentiate between protein populations from different experimental conditions using mass spectrometry.

The use of this compound in creating chemical probes for proteomics is a testament to its synthetic utility. nih.gov These probes are instrumental in identifying new drug targets, elucidating biological pathways, and understanding the molecular basis of disease.

Table 3: Applications of this compound in Proteomics

| Application Area | Role of this compound | Example of Use |

| Activity-Based Protein Profiling (ABPP) | Precursor for the synthesis of activity-based probes. | Synthesis of probes with a reactive "warhead" to covalently label enzyme active sites. |

| Chemical Proteomics | Building block for chemical probes to study protein-small molecule interactions. nih.gov | Development of affinity-based probes to pull down and identify protein targets of a bioactive compound. |

| Metabolic Labeling | Starting material for the synthesis of isotopically labeled amino acid analogues. | Use in SILAC experiments to quantify protein expression changes between different cell states. |

| Protein Labeling | A scaffold for attaching reporter tags to molecules designed to bind specific proteins. nih.gov | Incorporation into molecules with fluorescent dyes or biotin for protein visualization or enrichment. |

Emerging Trends and Future Directions in Diethyl Boc Amino Malonate Research

Development of Novel Synthetic Methodologies

While Diethyl (Boc-amino)malonate is a well-established reagent, research continues to uncover novel synthetic strategies that enhance its utility. A significant development is the use of its derivative, Diethyl N-Boc-iminomalonate, which functions as a stable and highly reactive electrophilic glycine (B1666218) equivalent. organic-chemistry.orgresearchgate.netorganic-chemistry.org This imino-variant can be prepared on a multi-gram scale and reacts efficiently with organomagnesium compounds, such as Grignard reagents, to afford substituted aryl N-Boc-aminomalonates. researchgate.netorganic-chemistry.org A subsequent hydrolysis step yields arylglycines, providing a streamlined route to this important class of non-proteinogenic amino acids. researchgate.netorganic-chemistry.org

This methodology represents an important C-C bond-forming reaction for α-amino acid synthesis. organic-chemistry.org The versatility of this approach allows for the introduction of various aryl and heteroaryl substituents, making it a powerful tool for creating diverse molecular libraries. chemimpex.comresearchgate.net These libraries are crucial for high-throughput screening in the discovery of new pharmaceuticals and agrochemicals. chemimpex.com

Expanding Scope in Asymmetric Synthesis and Stereocontrol

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven significant research into the asymmetric applications of malonate derivatives. This compound and its precursors are at the forefront of this research, serving as key components in sophisticated stereoselective transformations.

One prominent strategy involves the asymmetric 1,3-dipolar cycloaddition of azomethine ylides derived from diethyl aminomalonate. rsc.org For instance, a three-component reaction between aldehydes, diethyl aminomalonate, and anilines, catalyzed by a chiral phosphoric acid, can produce chiral imidazolidines with high yield and excellent enantioselectivity (up to 98% ee). rsc.org These imidazolidines are valuable precursors to 1,2-diamines. rsc.org

Another area of progress is the use of chiral auxiliaries, such as N-tert-butanesulfinyl imines, in reactions with malonates. beilstein-journals.org The diastereoselective coupling of chiral imines with dimethyl malonate has been used to synthesize 4-substituted azetidin-2-ones (β-lactams), an important class of antibacterial agents. beilstein-journals.org Research has also demonstrated the potential for enantioselective decarboxylation and reprotonation of α-amino malonate derivatives using chiral tertiary amines as reagents, offering a pathway to optically enriched cyclic α-amino acids. researchgate.net Furthermore, the Michael addition of diethyl malonate to chiral N-urethane protected ethyl 4-benzyl-2,3-didehydroprolinates provides an enantioselective route to α-allokainoids. capes.gov.br

Integration with Flow Chemistry and Automated Synthesis

The principles of green chemistry and process optimization are increasingly influencing synthetic route design. colab.ws Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batch flasks, offers significant advantages in terms of safety, efficiency, and scalability. Diethyl malonate has been successfully integrated into flow chemistry protocols, demonstrating the potential for modernizing its application.

Researchers have shown that reactions such as the Claisen condensation can be performed significantly faster and with higher yields in a flow system by utilizing superheating. acs.org For example, a reaction that required 3 hours in batch to achieve a 60% yield was completed in just 22 minutes with a 74% yield in a flow reactor. acs.org Similarly, hydrolysis reactions that took 1.5 hours in batch were completed in 14 minutes in a flow setup with equivalent yields. acs.org The use of catalyst-impregnated cartridges in flow systems also allows for the easy separation of the catalyst from the product and the potential for catalyst recycling, further enhancing the sustainability of the process. colab.ws This integration with automated flow systems paves the way for more efficient and reproducible large-scale synthesis of molecules derived from this compound.

Applications in Materials Science and Polymer Chemistry

The utility of this compound is extending beyond its traditional role in pharmaceutical and agrochemical synthesis into the realm of materials science. chemimpex.com Researchers are exploring its use in the development of novel polymers and functional materials. chemimpex.com The compound's structure, featuring a protected amino group and two ester functionalities, allows for its incorporation into polymer backbones or as a pendant group, imparting specific properties to the resulting material. chemimpex.com

These functional properties are being investigated for applications in advanced materials, such as those used in electronics and specialized coatings. chemimpex.com The ability to introduce amino functionalities in a protected form is particularly advantageous, as it allows for post-polymerization modification, enabling the creation of materials with tailored surface properties, biocompatibility, or responsiveness to stimuli. While still an emerging area, the application of this compound in polymer chemistry represents a promising future direction for creating high-performance materials.

Computational Chemistry and AI-driven Design of New Derivatives

Modern chemical research is increasingly a partnership between wet-lab synthesis and in-silico design. Computational chemistry is playing a vital role in understanding and predicting the behavior of molecules like this compound and its derivatives. Techniques such as Density Functional Theory (DFT) are employed to study reaction mechanisms and transition states, providing insights that can guide the optimization of reaction conditions. researchgate.net

Furthermore, computational tools are used to calculate key molecular descriptors for new derivatives. These descriptors, which include properties like topological polar surface area (TPSA) and the logarithm of the partition coefficient (LogP), are crucial for predicting a molecule's pharmacokinetic profile (absorption, distribution, metabolism, and excretion). The growing databases of these computed properties for various malonate derivatives are becoming an invaluable resource.

| Compound Name | TPSA | LogP | Rotatable Bonds | H-Bond Acceptors |

| Diethyl 2-(pyrimidin-2-yl)malonate | 78.38 | 0.6864 | 5 | 6 |

| Diethyl 2-(3,6-dichloro-5-nitropyridin-2-yl)malonate | 108.63 | 2.5064 | 6 | 7 |

| Table 1: Example of computationally generated chemical properties for diethyl malonate derivatives. Data sourced from ChemScene. chemscene.comchemscene.com |

Collaborative Research Initiatives in Academia and Industry

The journey of a chemical entity from a laboratory curiosity to a commercial product is often long and complex, requiring a synergistic relationship between academic and industrial research. This compound is a prime example of a compound that sits (B43327) at the nexus of this collaboration. Its role as a fundamental building block for nitrogen-containing heterocycles and complex amino acids makes it a subject of intense research in both university laboratories and the R&D departments of pharmaceutical and chemical companies. chemimpex.comwhiterose.ac.uk

Academic research often focuses on developing novel synthetic methods and exploring new reaction pathways, pushing the boundaries of what is chemically possible. whiterose.ac.uk Industrial research, while also innovative, is typically more focused on process optimization, scalability, and the development of specific, marketable products like new drugs or materials. uniurb.it Successful collaborations often leverage these complementary strengths. A model for such partnerships can be seen in other areas, such as the data mining of large clinical trial databases, where expert working groups composed of both academic and industry leaders have been formed to advance scientific knowledge. nih.gov These initiatives demonstrate how structured collaboration can optimize the value of research for both scientific and commercial purposes. nih.gov As the applications for this compound continue to diversify, such collaborative ventures will be essential for translating fundamental discoveries into real-world solutions.

Q & A

Q. What is the role of diethyl malonate in the Claisen condensation reaction, and how does its structure enable this function?

Diethyl malonate acts as a β-ketoester precursor in Claisen condensations, providing two reactive α-hydrogens adjacent to ester groups. The electron-withdrawing ester groups increase α-hydrogen acidity, facilitating enolate formation. The enolate nucleophilically attacks another ester or ketone carbonyl, forming a new carbon-carbon bond and yielding β-ketoesters. This reaction is foundational for synthesizing complex molecules like cyclic ketones and polyfunctional intermediates .

Q. How is diethyl malonate employed in alkylation reactions of enolate ions?

Alkylation involves deprotonating diethyl malonate with a strong base (e.g., NaOEt) to generate an enolate, which reacts with alkyl halides or electrophiles. The reaction introduces substituents at the α-position, forming substituted malonates. Subsequent hydrolysis and decarboxylation yield α-substituted carboxylic acids. Key factors include base strength (to ensure complete enolate formation) and solvent polarity (to stabilize intermediates) .

Q. What are the typical purification and characterization methods for diethyl malonate derivatives?

Common techniques include:

- Chromatography : GC/MS for separating dimethyl and diethyl malonates using selective ion monitoring (SIM) .

- Spectroscopy : TR-EPR and pulsed EPR to analyze radical intermediates in photochemical reactions .

- Calorimetry : Flow-mixing isothermal microcalorimetry to measure excess molar enthalpies in solvent systems .

Advanced Research Questions

Q. How can enantioselectivity be achieved in asymmetric Michael additions using diethyl malonate?

L-Proline catalysis enables asymmetric Michael additions between diethyl malonate and acrylonitrile. Optimal conditions (pyridine solvent, 35°C, 48 h) yield diethyl 2-(2-cyanoethyl)malonate with 74% yield and 79% enantiomeric excess (ee). The chiral environment of L-proline directs nucleophilic attack, favoring one enantiomer .

Q. What catalytic systems enable room-temperature α-arylation of diethyl malonate, and how does functional group tolerance impact synthetic utility?

CuI/2-picolinic acid catalyzes α-arylation with aryl iodides at room temperature. This system tolerates electron-rich and electron-deficient aryl groups, enabling diverse malonate derivatives. The mild conditions minimize side reactions, making it suitable for synthesizing pharmacophores .

Q. How do thermodynamic properties (e.g., excess molar enthalpies) influence solvent selection in diethyl malonate reactions?

Excess molar enthalpies () for diethyl malonate with alcohols (methanol to 2-propanol) increase with alcohol molecular size and temperature. For example, values rise from methanol (+1.2 kJ/mol at 288.2 K) to 2-propanol (+3.5 kJ/mol at 328.2 K). These data, modeled via Redlich-Kister equations, guide solvent choice to optimize reaction exothermicity .

Q. What experimental and computational methods assess the environmental persistence and toxicity of diethyl malonate?

- Biodegradation : Aerobic biodegradation studies (OECD 301F) show >60% mineralization in 28 days, while EPI Suite models predict low bioaccumulation (log = 0.9) .

- Toxicity : OECD Guideline 405 tests in rabbits reveal reversible eye irritation (chemosis, corneal opacity), classifying it as a moderate irritant .

- QSAR modeling : Predicts low respiratory sensitization potential using protein binding and gene expression assays .

Q. How do rare-earth metal catalysts enhance asymmetric ring-opening reactions involving diethyl malonate?

La(O-iPr)₃/Yb(OTf)₃ with Schiff-base ligands catalyzes ring-opening of meso-aziridines, yielding chiral γ-amino esters with >99.5% ee. The dual-metal system activates both the malonate (via La³⁺) and the aziridine (via Yb³⁺), enabling stereochemical control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro